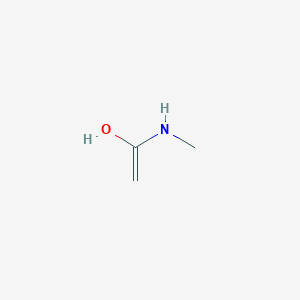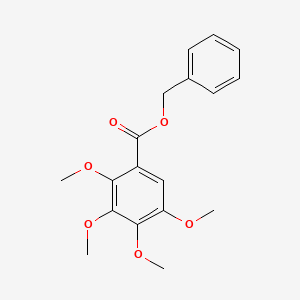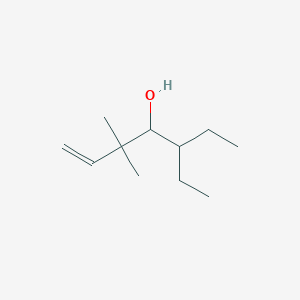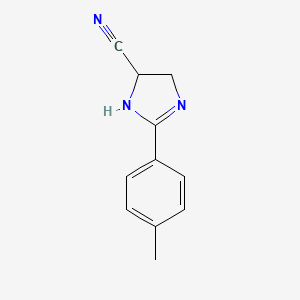
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C24H42N4. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in industrial applications due to its stability and effectiveness in specific chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its unique structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-ethylhexyl)acetamide
- N,N-Bis(2-ethylhexyl)hexylamine
- N,N-Bis(2-ethylhexyl)benzamide
Uniqueness
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide stands out due to its specific structural features, such as the presence of the 3,3-dimethylbutanamide moiety. This unique structure imparts distinct chemical and physical properties, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
112724-93-3 |
|---|---|
Fórmula molecular |
C22H45NO |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
N,N-bis(2-ethylhexyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H45NO/c1-8-12-14-19(10-3)17-23(21(24)16-22(5,6)7)18-20(11-4)15-13-9-2/h19-20H,8-18H2,1-7H3 |
Clave InChI |
WMRQUTHGYKSJPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






silane](/img/structure/B14296575.png)







![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)

